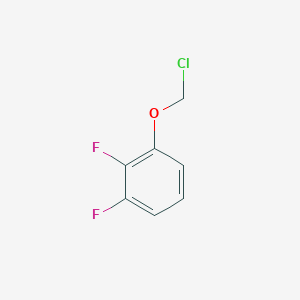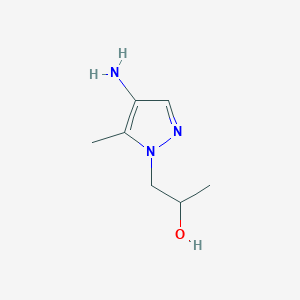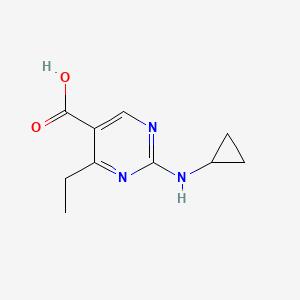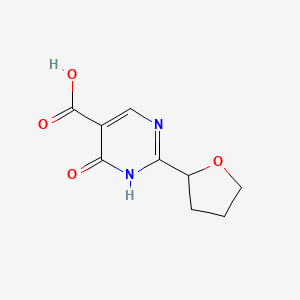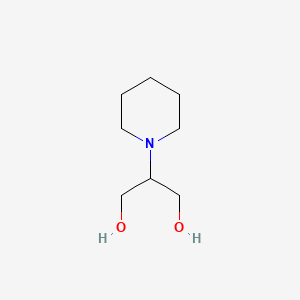
2-(Piperidin-1-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)propane-1,3-diol is a chemical compound that features a piperidine ring attached to a propane-1,3-diol backbone. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and bioactive molecules . The presence of both piperidine and diol functionalities in this compound makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of piperidine with epichlorohydrin, followed by hydrolysis to yield the desired diol . Another method includes the use of piperidine and glycidol under basic conditions to form the compound . These reactions typically require mild to moderate temperatures and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as iridium complexes can be employed to facilitate the reaction, and the use of microwave irradiation has been explored to enhance reaction rates . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperidin-1-yl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)propane-1,3-diol involves its interaction with various molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity . The diol groups can participate in enzymatic reactions, acting as substrates or inhibitors . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-1-yl)propane-1,3-diol: Similar structure but contains a morpholine ring instead of piperidine.
2-(Pyrrolidin-1-yl)propane-1,3-diol: Contains a pyrrolidine ring, offering different reactivity and biological properties.
Uniqueness
2-(Piperidin-1-yl)propane-1,3-diol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of piperidine and diol functionalities makes it a valuable intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-piperidin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c10-6-8(7-11)9-4-2-1-3-5-9/h8,10-11H,1-7H2 |
InChI Key |
VMNUROHFHDPJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


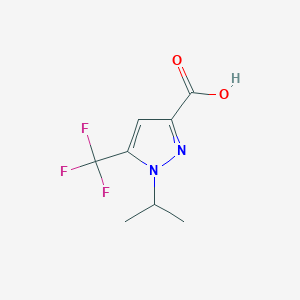
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
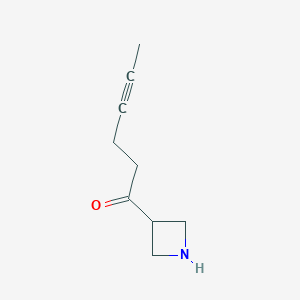
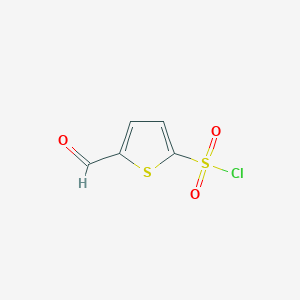
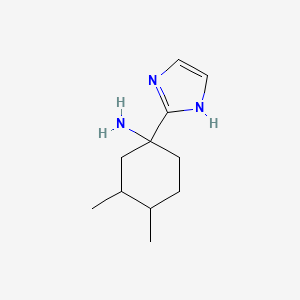
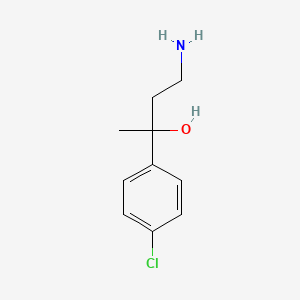

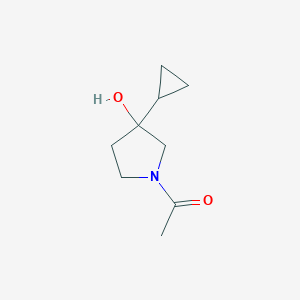
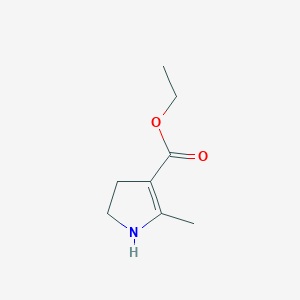
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
